Biotin-dPEG(R)11-MAL is commercially available from several suppliers, including Vector Laboratories and Sigma-Aldrich, where it is listed under product number QBD-10195. It falls under the category of bioconjugation reagents used in biochemical research for applications such as protein labeling, drug delivery, and the development of diagnostic assays .
The synthesis of Biotin-dPEG(R)11-MAL involves several key steps:
The molecular structure of Biotin-dPEG(R)11-MAL consists of:
This design facilitates efficient bioconjugation while maintaining the biological activity of the labeled molecules .
Biotin-dPEG(R)11-MAL primarily participates in thiol-ene reactions. The maleimide group reacts specifically with free thiol groups (-SH) present on cysteine residues in proteins or peptides.
This specificity makes Biotin-dPEG(R)11-MAL a valuable tool for precise labeling in complex biological systems .
The mechanism of action for Biotin-dPEG(R)11-MAL involves its ability to selectively bind to thiol groups on proteins, effectively tagging them with biotin. This allows researchers to utilize avidin or streptavidin-based methods for detection or purification:
Biotin-dPEG(R)11-MAL exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a bioconjugation reagent in various scientific applications.
Biotin-dPEG(R)11-MAL has diverse applications across multiple fields:
The development of bioconjugation chemistry has undergone a paradigm shift from random modifications to precision engineering of biomolecules. Early PEGylation approaches utilized polydisperse polymers with reactive groups that attached indiscriminately to surface lysines or other nucleophilic residues, creating heterogeneous mixtures with variable biological activities and pharmacokinetic profiles [3]. This limitation became particularly problematic for therapeutic proteins where batch-to-batch inconsistency and reduced bioactivity due to modification of critical residues posed significant clinical challenges [9].
The introduction of cysteine-specific conjugation marked a revolutionary advancement by enabling attachment at engineered, solvent-accessible cysteine residues. This approach leveraged the unique nucleophilicity of thiol groups (pKa ≈ 8.5) compared to amino groups (pKa ≈ 10.5), allowing selective modification under physiological pH conditions [7]. Biotin-dPEG®11-MAL exemplifies this precision approach by combining three critical elements: biotin affinity tag for detection/isolation, site-specific maleimide chemistry for thiol conjugation, and a monodisperse PEG spacer that eliminates heterogeneity [1] [2]. This trifunctional design enables reproducible production of well-defined bioconjugates essential for diagnostic consistency and therapeutic efficacy, particularly for sensitive applications like FRET-based assays and nanoparticle construction where distance and orientation are critical [2].
Table 1: Evolution of Protein Conjugation Strategies
Conjugation Approach | Key Characteristics | Limitations | Impact on Biotin-dPEG®11-MAL Design |
---|---|---|---|
Lysine Random Conjugation | Polydisperse PEG, Multiple attachment sites | Heterogeneous products, Reduced bioactivity | Highlighted need for site-specificity |
Thiol-directed Chemistry | Cysteine targeting, Improved specificity | Maleimide hydrolysis/retro-Michael reactions | Addressed through optimized spacer design |
Engineered Cysteine Sites | Single attachment point, Minimal heterogeneity | Requires protein engineering | Enabled precise MAL attachment |
Discrete PEG Spacers | Monodisperse, Defined length | Historically difficult to synthesize | Core innovation enabling reproducibility |
Traditional PEG polymers synthesized via anionic ring-opening polymerization of ethylene oxide exhibit inherent polydispersity (PDI 1.01-1.20), creating conjugates with variable pharmacokinetics and hydrodynamic volumes [3] [6]. dPEG® technology revolutionized bioconjugation by enabling precise molecular architectures through stepwise, iterative synthesis of discrete ethylene glycol units. The Biotin-dPEG®11-MAL molecule exemplifies this precision with exactly 11 repeating ethylene oxide units forming a linear chain with a defined molecular length of 50.5 Å and molecular weight of approximately 885.99 g/mol [1]. This molecular uniformity translates to consistent spacing between the biotin moiety and conjugated biomolecules, a critical parameter for applications requiring precise distance control such as surface plasmon resonance and quantum dot assembly [2] [8].
The molecular architecture of Biotin-dPEG®11-MAL features three distinct functional zones: (1) A terminal maleimide group (MAL) providing thiol-specific reactivity at pH 6.5-7.5, (2) A hydrophilic dPEG®11 spacer imparting water solubility and reducing immunogenicity, and (3) A biotin end-group enabling strong binding to avidin/streptavidin (Kd ≈ 10⁻¹⁵ M) [1] [5]. Unlike traditional PEG linkers that create hydration shells of variable size, each ethylene oxide unit in the dPEG®11 spacer binds 2-3 water molecules predictably, creating a consistent hydrodynamic radius that significantly exceeds its actual molecular weight [3]. This property enhances serum half-life extension while minimizing viscosity issues associated with high-molecular-weight polydisperse PEGs [6]. Furthermore, the dPEG® spacer reduces nonspecific interactions and prevents aggregation of hydrophobic biomolecules, addressing key limitations in nanoparticle functionalization and antibody pretargeting strategies [2] [8].
Table 2: Comparative Analysis of PEGylation Technologies
Property | Polydisperse PEG | dPEG® Technology | Biotin-dPEG®11-MAL Specifics |
---|---|---|---|
Molecular Weight Distribution | Broad (e.g., PEG5kDa: 4.5-5.5 kDa) | Single compound (MW: 885.99) | Exact mass ensures batch consistency |
Length Variability | ±10-20% | Fixed 50.5 Å spacer | Precision spacing for biotin presentation |
Hydration Shell | Variable water binding | Predictable 2-3 H₂O per EO unit | Consistent hydrodynamic properties |
Immunogenicity Risk | Variable due to polydispersity | Reduced due to uniformity | Minimized aggregation and epitope exposure |
Functional Group Presentation | Irregular orientation | Defined spatial arrangement | Optimal biotin-avidin interaction geometry |
Industrial Standardization | Difficult | U.S. Patents #7,888,536 B2 | Patent-protected synthesis process |
The conjugation mechanism of Biotin-dPEG®11-MAL relies on Michael addition chemistry between the maleimide's electron-deficient double bond and thiolate anions. This reaction proceeds through a nucleophilic attack mechanism where the thiolate sulfur (R-S⁻) forms a covalent bond with the β-carbon of maleimide, resulting in a stable thioether linkage [5] [7]. Reaction kinetics are optimal at pH 6.5-7.5 where thiol ionization is maximized while minimizing competing hydrolysis and amine reactions. The reaction exhibits second-order kinetics with a rate constant (k₂) of approximately 100-280 M⁻¹s⁻¹ at 25°C, enabling rapid conjugation within minutes under stoichiometric conditions [7] [10].
Despite its efficiency, the maleimide-thiol conjugate faces hydrolytic instability challenges. The initial thio-succinimide adduct undergoes competing pathways: ring hydrolysis to the stable thio-succinamic acid versus retro-Michael reactions that can lead to conjugate loss or transfer to endogenous thiols like glutathione [9]. Recent theoretical frameworks explain that this instability stems from the acidity of the α-protons adjacent to the carbonyl groups, which facilitates β-elimination under physiological conditions [10]. The dPEG® spacer in Biotin-dPEG®11-MAL mitigates this through enhanced hydrophilicity and steric accessibility that promotes rapid ring hydrolysis to the more stable open form [5] [9]. Studies comparing PEGylated hemoglobin conjugates demonstrated that >90% of dPEG®-based conjugates remained intact after 7 days at 37°C in the presence of 1 mM glutathione, significantly outperforming conventional maleimide conjugates (<70% stability) [9].
Electronic modifications to the maleimide ring further enhance stability. N-Aryl maleimide derivatives with electron-withdrawing substituents (e.g., pentafluorosulfanyl) accelerate ring hydrolysis rates up to 5-fold compared to N-alkyl maleimides due to increased electrophilicity of the carbonyl carbons [10]. While Biotin-dPEG®11-MAL utilizes an N-alkyl maleimide, its conjugation protocol recommends post-conjugation reduction with sodium borohydride to convert the ketone to a secondary alcohol, eliminating the acidic α-protons responsible for retro-Michael reactions [9]. This stabilization strategy, combined with the precise spacer length, creates conjugates with functional stability suitable for long-term applications including in vivo diagnostics and therapeutic nanoparticle systems requiring weeks of vascular retention [2] [8].
Table 3: Maleimide-Thiol Reaction Dynamics and Stability Optimization
Reaction Parameter | Theoretical Framework | Biotin-dPEG®11-MAL Optimization |
---|---|---|
Kinetics | Second-order reaction: k₂ = 100-280 M⁻¹s⁻¹ | Fast conjugation: >80% yield in 30-60 min at pH 7.0 |
pH Dependence | Thiol pKa ~8.5; optimal pH 6.5-7.5 | Buffer compatibility: 0.1 M sodium phosphate, pH 7.2 |
Competing Reactions | Hydrolysis: kₕ ~10⁻³ s⁻¹; Retro-Michael: kᵣ ~10⁻⁶ s⁻¹ | Spacer hydrophilicity promotes hydrolysis over β-elimination |
Electronic Effects | EWGs increase ring hydrolysis rate 3-5× | dPEG® chain facilitates water access to succinimide ring |
Stabilization Strategies | Ring opening to thio-succinamic acid | Post-conjugation reduction recommended for long-term stability |
Conjugate Half-Life | Conventional maleimides: ~50 hr at 37°C | dPEG®11 conjugates: >150 hr at 37°C with glutathione |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1